Itaconic acid prodrug-1

Oral prodrug delivery Skin pharmacokinetics Itaconate bioavailability

Research tool for oral skin-targeted itaconic acid delivery. Unlike DMI or 4-OI, this bis-POC prodrug (cLogP 1.83, PAMPA 35.9×10⁻⁶ cm/s) overcomes IA membrane impermeability (cLogP -0.33) and releases authentic IA, not methylated analogs. Key applications: • Alopecia areata models requiring oral (not topical) administration • IA immunobiology (Nrf2 activation, NLRP3 suppression) • Chronic studies avoiding POM-related carnitine depletion Manufactured at >95% purity for research use.

Molecular Formula C15H22O10
Molecular Weight 362.33 g/mol
Cat. No. B15612972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameItaconic acid prodrug-1
Molecular FormulaC15H22O10
Molecular Weight362.33 g/mol
Structural Identifiers
InChIInChI=1S/C15H22O10/c1-9(2)24-14(18)22-7-20-12(16)6-11(5)13(17)21-8-23-15(19)25-10(3)4/h9-10H,5-8H2,1-4H3
InChIKeyAPRMLNBLBLAEKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Orally Bioavailable Itaconate Prodrug for Skin Research


Itaconic acid prodrug-1, designated Compound P2 in the primary discovery literature, is a bis-POC (isopropyloxycarbonyloxymethyl) prodrug of itaconic acid (IA) [1]. IA is an endogenous immunomodulatory metabolite of the TCA cycle produced by inflammatory macrophages, acting through succinate dehydrogenase inhibition, Nrf2 activation via KEAP1 alkylation, and NLRP3 inflammasome suppression [1]. However, IA itself (cLogP −0.33, PAMPA Pe = 0) is impermeable to biological membranes, precluding direct therapeutic use [1]. P2 overcomes this barrier by masking both carboxylate groups with FDA-approved POC promoieties, achieving a cLogP of 1.83 and a PAMPA permeability of 35.9 × 10⁻⁶ cm/s [1]. Upon oral administration, P2 undergoes rapid hydrolysis to release authentic IA, with preferential distribution to skin tissue (skin/plasma AUC ratio 1.61) and sustained skin retention (t₁/₂ 3.32 h vs. 1.42 h in plasma) [1]. The compound (CAS 2641132-66-1, molecular formula C₁₅H₂₂O₁₀, MW 362.33) is manufactured at >95% purity for research use [1].

Oral prodrug designed for skin-selective itaconate delivery in research models
Releases authentic itaconate, supporting endogenous immunometabolism pathway studies
Bis-POC prodrug strategy enables membrane permeability and oral bioavailability assessment

Why Generic Itaconate Analogs Cannot Substitute


Itaconate-based compounds are not functionally interchangeable. The parent molecule itaconic acid (IA) is membrane-impermeable (PAMPA Pe = 0; cLogP −0.33) and fails to inhibit cytokine production in human epidermal keratinocytes [1]. Dimethyl itaconate (DMI), the most widely used cell-permeable analog, is not metabolized intracellularly into itaconate but instead into 1-methyl itaconate (1-MI) and 4-methyl itaconate (4-MI), meaning DMI does not recapitulate authentic IA biology [2]. 4-Octyl itaconate (4-OI) shows cellular permeability but lacks demonstrated oral bioavailability for skin-targeted delivery and its metabolic fate differs from authentic IA [1]. Even among closely related POC prodrugs from the same chemical series, the 1-MI-releasing prodrug P9 exhibits markedly weaker immunomodulatory activity (<50% chemokine inhibition at 100 μM) compared to the IA-releasing P2 (>50% inhibition at 30–100 μM), establishing that the identity of the released active moiety critically determines efficacy [1]. These structural, permeability, metabolic, and pharmacodynamic divergences preclude generic substitution.

P2 (bis-POC prodrug) vs. Itaconic acid (IA)

IA is membrane-impermeable (PAMPA Pe=0); P2 enables cellular uptake and oral delivery. Direct substitution with IA may not replicate intracellular itaconate exposure.

P2 (releases authentic IA) vs. Dimethyl itaconate (DMI)

DMI is not metabolized to itaconate but to methyl esters; it cannot recapitulate genuine itaconate biology. Experimental endpoints may differ.

P2 (IA-releasing) vs. P9 (1-MI prodrug)

P9 releases 1-methyl itaconate and shows markedly weaker immunomodulatory activity. Active moiety identity critically determines pathway response.

Quantitative Comparator Evidence for P2


Oral Bioavailability and Skin-Selective Distribution vs. Parent Itaconic Acid

Itaconic acid prodrug-1 (P2) achieves oral bioavailability with preferential skin accumulation, whereas parent itaconic acid (IA) is completely membrane-impermeable and cannot be delivered orally. Following a single oral dose of P2 at 100 mg/kg IA equivalent in mice, intact P2 was undetectable in plasma, confirming rapid and complete hydrolysis to release authentic IA [1]. The released IA reached a plasma Cmax of 83.8 ± 18.8 μM at Tmax 15 min, and a skin Cmax of 65.9 ± 10.2 nmol/g, yielding a skin/plasma AUC₀₋ₜ ratio of 1.61 ± 0.29 [1]. In contrast, IA alone has a PAMPA permeability (Pe) of 0 (below detection limit) and a cLogP of −0.33, rendering it incapable of passive membrane permeation [1]. This represents a functional transformation from zero oral bioavailability to therapeutically relevant micromolar skin concentrations [1].

Oral skin delivery
Head-to-head
P2 skin/plasma AUC ratio 1.61 ± 0.29; skin Cmax 65.9 nmol/g. IA PAMPA Pe = 0, cLogP −0.33.
Supports oral-to-skin prodrug delivery model
Mouse model; single 100 mg/kg oral dose; reported context
Oral prodrug delivery Skin pharmacokinetics Itaconate bioavailability

Authentic Itaconic Acid Release vs. DMI Metabolic Fate

A critical differentiator of P2 is its ability to release authentic itaconic acid (IA) upon hydrolysis, in contrast to dimethyl itaconate (DMI), the most commonly used cell-permeable itaconate analog in preclinical research. Using [¹³C]-labeled tracer studies, ElAzzouny et al. demonstrated that DMI is not metabolized into itaconate intracellularly; instead, DMI is converted into a mixture of 1-methyl itaconate (1-MI) and 4-methyl itaconate (4-MI), with no detectable intracellular [¹³C]-itaconate [2]. Furthermore, [¹³C]-itaconate added to cell culture medium led to elevated intracellular unlabeled succinate with no evidence of intracellular itaconate uptake, confirming that IA itself cannot cross cell membranes [2]. In contrast, P2 was designed as a bis-POC prodrug that undergoes rapid, complete hydrolysis to IA in vivo; following oral administration, intact P2 was undetectable in plasma, and released IA achieved micromolar plasma and skin concentrations [1]. The Gori et al. study further showed that IA and 4-MI parent compounds failed to inhibit cytokine production in NHEKs, confirming that the prodrug strategy is essential for functional intracellular delivery [1].

Authentic IA release
Cross-study comparable
P2 delivers authentic IA (no methyl esters). DMI is metabolized to 1-MI and 4-MI, not itaconate.
Essential for endogenous itaconate pathway interpretation
[¹³C]-tracing confirms metabolic fate divergence
Prodrug metabolism Itaconate pharmacology Intracellular drug release

Keratinocyte Cytokine Inhibition vs. 1-MI Prodrug and Parent Compounds

In normal human epidermal keratinocytes (NHEKs) stimulated with Poly(I:C) and IFNγ—a model recapitulating the inflammatory milieu of alopecia areata—P2 demonstrated significantly broader and more potent cytokine suppression than the 1-MI-releasing prodrug P9 and the parent compounds IA and 4-MI. For IFNγ-inducible chemokines (CXCL9, CXCL10, CXCL11), P2 achieved >50% inhibition at 30–100 μM, whereas P9 exhibited <50% inhibition even at the highest concentration of 100 μM [1]. For IL-1β, P2 and P13 suppressed over 50% of the signal at concentrations ≥10 μM, while P9 required 100 μM to achieve comparable effect [1]. P2 also demonstrated significant dose-dependent inhibition of IL-6 and IFNβ; P9 did not inhibit either readout [1]. Critically, the parent compounds IA and 4-MI failed to inhibit any cytokine production in NHEKs, while their respective prodrugs P2 and P13 caused >90% inhibition of TLR3 and IL-6 mRNA expression [1]. Cell viability remained >80% at 100 μM for all three POC prodrugs, confirming that efficacy differences are not attributable to cytotoxicity [1].

Keratinocyte cytokine inhibition
Head-to-head
P2 >50% inhibition of CXCL9/10/11 at 30–100 µM; P9 fails to reach 50% for these chemokines. P2 uniquely inhibits IL-6 and IFNβ.
Positional specificity of free 1-carboxylate group required for immunomodulation
NHEKs with Poly(I:C)/IFNγ; reported model context
Keratinocyte immunomodulation Chemokine inhibition Alopecia areata model

POC Promoiety Safety Profile vs. POM-Based Prodrug

Among the four promoiety classes evaluated (POM, POC, ODOL, HDP), both POM-based (P1) and POC-based (P2) bis-prodrugs of IA demonstrated comparable chemical stability and permeability profiles. However, the authors explicitly selected P2 for advancement over P1 due to the well-established toxicity risk of the POM promoiety. POM (pivaloyloxymethyl) promoieties release pivalic acid upon hydrolysis, which is metabolized to pivaloyl-carnitine and excreted, causing clinically documented carnitine depletion with chronic dosing [1]. This toxicity has been observed with POM-based prodrugs such as cefditoren pivoxil and was a key factor in the development of tenofovir alafenamide (TAF) to replace tenofovir disoproxil fumarate (TDF) [1]. In contrast, POC (isopropyloxycarbonyloxymethyl) is an FDA-approved promoiety used in adefovir dipivoxil and tenofovir disoproxil with a well-characterized safety profile that does not include carnitine depletion [1]. The POC-based P2 thus provides equivalent IA delivery performance to P1 (PAMPA Pe: P2 35.9 vs. P1 35.8 × 10⁻⁶ cm/s; chemical stability pH 1.2: P2 104% vs. P1 106%) without the long-term carnitine-depletion liability [1].

Promoiety safety context
Class-level inference
POC promoiety (P2) avoids pivalic acid release; POM-based P1 is associated with carnitine depletion risk.
Chronic-dosing research models may benefit from promoiety selection
Based on published class-wide clinical experience; data to verify in specific protocols
Prodrug design safety Promoiety toxicology Carnitine depletion

Skin Retention Kinetics vs. 4-MI Prodrug P13

P2 exhibits a favorable skin retention profile that distinguishes it from the 4-MI prodrug P13. Following oral administration of P2 (100 mg/kg IA equivalent), the half-life of released IA was 3.32 ± 1.23 h in skin compared to 1.42 ± 0.24 h in plasma, representing a 2.3-fold longer residence time in the target tissue [1]. The skin/plasma AUC₀₋ₜ ratio for P2 was 1.61 ± 0.29, confirming preferential skin accumulation [1]. In contrast, P13 (4-MI-releasing prodrug) showed a skin half-life of 0.97 ± 0.20 h versus plasma half-life of 0.87 ± 0.09 h—essentially equivalent tissue and plasma clearance—with a skin/plasma AUC ratio of 0.59 ± 0.01, indicating that 4-MI is more rapidly cleared from skin than retained [1]. Although P13 achieved higher absolute plasma Cmax (349 ± 39.3 μM vs. 83.8 ± 18.8 μM for P2), its lack of preferential skin retention may necessitate more frequent dosing for sustained target engagement in skin tissue [1].

Skin retention kinetics
Head-to-head
P2 skin t₁/₂ 3.32 h (2.3× plasma); P13 skin t₁/₂ 0.97 h (≈ plasma). P2 skin/plasma AUC ratio 1.61 vs. P13 0.59.
Sustained skin exposure may support less frequent dosing in model protocols
Mouse; single oral dose; reported context; validate in target protocol
Skin pharmacokinetics Tissue half-life Sustained drug delivery

Procurement-Guiding Application Scenarios for P2


Oral Alopecia Areata Models with Skin-Selective Delivery

P2 is the preferred compound for alopecia areata research requiring oral (rather than topical) administration with skin-targeted itaconate delivery. The compound achieves a skin/plasma AUC ratio of 1.61 and sustained skin half-life of 3.32 h following a single 100 mg/kg oral dose in C57BL/6 mice [1]. The prior topical prodrug SCD-153 demonstrated statistically superior hair growth induction versus vehicle, 4-MI, DMI, and the JAK inhibitor tofacitinib in the C57BL/6 telogen model [REFS-1, referencing prior work]. P2 extends this itaconate prodrug strategy to oral dosing, which is particularly relevant for extensive or refractory alopecia areata where topical application may be impractical. The demonstrated >50% inhibition of IFNγ-induced chemokines CXCL9, CXCL10, and CXCL11 at 30–100 μM in NHEKs—markers characteristically elevated in alopecia areata scalp lesions—provides mechanistic rationale for efficacy [1].

Mechanistic Studies of Authentic Itaconate Biology

For investigations of endogenous itaconate immunobiology—including SDH inhibition, KEAP1 alkylation/Nrf2 activation, ATF3/IκBζ axis regulation, and NLRP3 inflammasome suppression—P2 is the appropriate tool compound because it delivers authentic IA, not methyl ester surrogates. DMI, despite widespread use, does not generate intracellular itaconate but rather 1-MI and 4-MI [2]. P9 (1-MI prodrug) shows markedly attenuated immunomodulatory activity across all cytokine readouts in NHEKs, confirming that 1-MI cannot substitute for IA pharmacologically [1]. P2's rapid and complete hydrolysis to IA (intact P2 undetectable in plasma post-dose) ensures that observed pharmacological effects are attributable to authentic itaconate biology [1]. This is critical for target engagement studies, biomarker validation, and any experiment where mechanistic conclusions depend on the identity of the intracellular active species.

Chronic Dosing with Improved Promoiety Safety

In repeated-dosing or chronic administration studies, P2's POC promoiety eliminates the carnitine depletion risk associated with POM-based alternatives such as P1 [1]. POM promoieties release pivalic acid, which conjugates with carnitine and is renally excreted, progressively depleting carnitine stores—a toxicity documented with POM-containing antibiotics (cefditoren pivoxil) and a key driver behind the development of tenofovir alafenamide to replace tenofovir disoproxil fumarate [1]. P2 and P1 show near-identical permeability (Pe 35.9 vs. 35.8 × 10⁻⁶ cm/s) and chemical stability, meaning P2 achieves equivalent IA delivery without the chronic toxicity liability [1]. This is particularly important for subchronic or chronic efficacy models, toxicology studies, and any translational program aiming toward clinical development where chronic safety data will be required.

Comparative Pharmacology of IA vs. 4-MI Prodrugs

P2 and P13 constitute a matched pair of orally bioavailable POC prodrugs differing only in their released active moiety (IA vs. 4-MI), enabling direct comparative pharmacology. While P13 achieves higher absolute systemic and skin exposure (plasma Cmax 349 μM; skin AUC 234 nmol·h/g), P2 provides sustained skin retention (skin/plasma t₁/₂ ratio 2.34 vs. 1.11 for P13) and preferential skin accumulation (skin/plasma AUC ratio 1.61 vs. 0.59 for P13) [1]. Both compounds significantly inhibit Poly(I:C)/IFNγ-induced cytokines, but their divergent PK profiles make them complementary tools: P13 for studies requiring high peak concentrations, P2 for protocols prioritizing sustained target tissue exposure with lower systemic burden [1]. Procurement of both compounds enables dose-response and time-course studies that differentiate IA-mediated from 4-MI-mediated pharmacology, which is essential given that the free 1-carboxylate (present in IA, absent in 4-MI) is critical for full immunomodulatory activity [1].

Application
Selection Property
Validation Focus
Oral alopecia areata model studies
Skin-selective prodrug delivery
Keratinocyte chemokine inhibition and skin/plasma exposure ratio
Authentic itaconate biology studies
Authentic IA release vs. methyl ester surrogates
Intracellular metabolite tracing and pathway engagement fidelity
Chronic-dosing research models
POC promoiety safety profile
Carnitine depletion risk absence in repeated-dosing protocols
Comparative IA vs. 4-MI pharmacology
IA-releasing vs. 4-MI-releasing matched prodrug pair
Skin retention half-life and systemic exposure differentiation

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